molecular formula C28H59N2O6P B013804 [2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 112989-02-3

[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B013804
M. Wt: 550.8 g/mol
InChI Key: QUVZKDZYEOYGKV-UHFFFAOYSA-N
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Description

“[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate” is a heterocyclic organic compound . It is also known by other names such as rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine, NSC624874, 2-ethoxy-3-(stearoylamino)propyl 2-(trimethylammonio)ethyl phosphate, 3-Oeppc, and Phosphoether lipid analog .


Molecular Structure Analysis

The molecular formula of this compound is C28H59N2O6P . The canonical SMILES representation is CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCCN+©C)OCC . The InChI Key is QUVZKDZYEOYGKV-UHFFFAOYSA-N . It has a molecular weight of 550.75 .


Physical And Chemical Properties Analysis

This compound has 6 H-Bond acceptors and 1 H-Bond donor . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

properties

IUPAC Name

[2-ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H59N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)29-25-27(34-7-2)26-36-37(32,33)35-24-23-30(3,4)5/h27H,6-26H2,1-5H3,(H-,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVZKDZYEOYGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H59N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920964
Record name 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine

CAS RN

112989-02-3
Record name 3-Octadecanamido-2-ethoxypropylphosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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